Combretastatin D2

説明

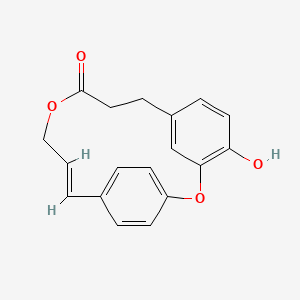

Combretastatin D2 is a part of the combretastatin family, which are a class of macrocycles called cyclic diaryl ether heptanoids (DAEH) . They are closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow .

Synthesis Analysis

A concise and convergent route to Combretastatin D2 has been described in the literature . The synthesis involves various chemical reactions and the use of different strategies .Molecular Structure Analysis

Combretastatins have matching molecular structures with colchicine, as both contain a trimethoxyphenyl ring . The aromatic tropone ring of colchicine is related to the isovanillinyl group of combretastatins . They are a series of bioactive stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones .Chemical Reactions Analysis

Combretastatins D series and its analogues, corniculatolides and isocorniculatolides, have shown different biological activities, such as antineoplastic, anti-inflammatory, and α-glucosidase inhibition . The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group, play a crucial role in their biological activity .Physical And Chemical Properties Analysis

Combretastatins are a class of natural phenols . Due to their structural simplicity, many analogs have also been synthesized . Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials . It is a water-soluble prodrug that the body can rapidly metabolize to combretastatin A4, which exhibits anti-tumor properties .科学的研究の応用

Antitumor and Antivascular Effects : Combretastatins, including D2, are known for their antitumor properties, specifically targeting tumor vasculature. They disrupt the blood flow to solid tumors, causing extensive tumor-cell necrosis while minimally impacting normal tissues. This characteristic makes them valuable in cancer therapy (Tozer, Kanthou, & Baguley, 2005).

Enhancing Effects of Conventional Therapy : Combretastatin A-4 disodium phosphate, a related compound, has been shown to enhance the effectiveness of conventional anti-cancer therapies, such as radiation and hyperthermia, by decreasing tumor perfusion and increasing necrosis (Horsman et al., 2000).

Angiogenesis Inhibition : Combretastatins also inhibit angiogenesis, a process critical for tumor growth and metastasis. This angiogenesis inhibition can be particularly beneficial in treating conditions like diabetic retinopathy, a major cause of blindness (Cirla & Mann, 2003).

Nano-based Formulations for Enhanced Efficacy : Nanoformulations of combretastatins, including D2, have shown advantages like improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and reduced side effects, indicating potential for advanced therapeutic applications (Karatoprak et al., 2020).

Tubulin Polymerization Inhibition : Combretastatins bind to tubulin, inhibiting its polymerization, which is a crucial mechanism in their antimitotic activity. This action disrupts microtubule dynamics, a key process in cell division, making them potent antimitotic agents (Lin et al., 1988).

将来の方向性

Over 20 clinical trials of the phosphate prodrugs of combretastatin A-4 (CA4P) and A-1 (CA1P) showed objective and stable responses against many tumor types, with increased survival times of many patients . Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies .

特性

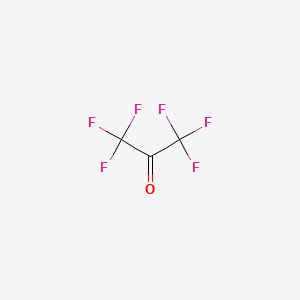

IUPAC Name |

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHRIFDDQELBE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Combretastatin D2 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)